molecular formula C20H34O5 B593366 6α-Prostaglandin I1 CAS No. 62777-90-6

6α-Prostaglandin I1

Cat. No.: B593366
CAS No.: 62777-90-6
M. Wt: 354.5
InChI Key: RJADQDXZYFCVHV-WDONHGPHSA-N
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Description

6α-Prostaglandin I1 is a stable analog of Prostaglandin I2, also known as prostacyclin. This compound is resistant to hydrolysis in aqueous solutions and is known for its ability to inhibit platelet aggregation induced by adenosine diphosphate. It promotes the accumulation of cyclic adenosine monophosphate in human thyroid slices and cells in a concentration-dependent manner .

Biochemical Analysis

Biochemical Properties

6α-Prostaglandin I1 interacts with various enzymes, proteins, and other biomolecules. It promotes cyclic AMP accumulation in human thyroid slices and cells in a concentration-dependent manner . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The detailed mechanism of action is complex and involves multiple steps.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6α-Prostaglandin I1 typically involves a one-pot three-component coupling reaction. This method uses organocopper or organozincate conjugate addition to 4-hydroxy-2-cyclopentenone, followed by trapping the resulting enolate with an organic halide. This green process avoids the use of hexamethylphosphoramide and heavy metals, making it environmentally friendly .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of stoichiometric amounts of three components (enone, alpha- and omega-side chains) in nearly equal ratios. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6α-Prostaglandin I1 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6α-Prostaglandin I1 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.

    Biology: The compound is employed in research on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.

    Medicine: this compound is investigated for its potential therapeutic effects in conditions like thrombosis and cardiovascular diseases due to its anti-platelet aggregation properties.

    Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes

Comparison with Similar Compounds

    Prostaglandin I2 (prostacyclin): The parent compound, known for its potent vasodilatory and anti-platelet aggregation effects.

    6β-Prostaglandin I1: Another analog with similar properties but different potency and stability.

    Prostaglandin E1: Known for its vasodilatory effects but differs in its receptor targets and biological activities.

Uniqueness: 6α-Prostaglandin I1 is unique due to its stability in aqueous solutions and its specific activity in promoting cyclic adenosine monophosphate accumulation. It is less potent than Prostaglandin I2 but offers advantages in terms of stability and resistance to hydrolysis .

Properties

CAS No.

62777-90-6

Molecular Formula

C20H34O5

Molecular Weight

354.5

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1

InChI Key

RJADQDXZYFCVHV-WDONHGPHSA-N

SMILES

O[C@H]1[C@H](/C=C/[C@@H](O)CCCCC)[C@@H](C[C@](CCCCC(O)=O)([H])O2)[C@@H]2C1

Synonyms

6α-PGI1; 5,6α-dihydro PGI2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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